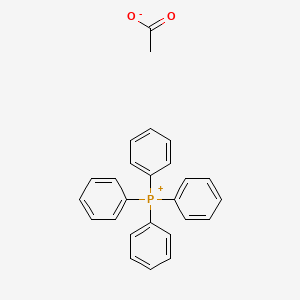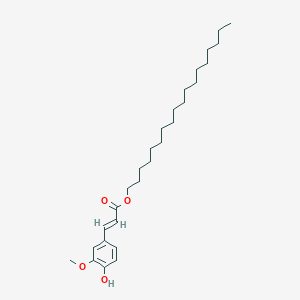
Tetraphenylphosphonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium acetate is an organophosphorus compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{P} ). It is a quaternary phosphonium salt where the phosphorus atom is bonded to four phenyl groups and one acetate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium acetate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows: [ \text{(C}_6\text{H}_5)_4\text{PCl} + \text{NaOAc} \rightarrow \text{(C}_6\text{H}_5)_4\text{POAc} + \text{NaCl} ]
The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to filtration and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylphosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form tetraphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products:
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a probe for studying mitochondrial membrane potential due to its ability to accumulate in mitochondria.
Medicine: It is investigated for its potential use in tumor imaging and as a drug delivery agent targeting mitochondria.
Industry: It is used in the production of light-emitting diodes (LEDs) and other electronic devices due to its ability to enhance the crystallinity and dimensionality of perovskite layers
Wirkmechanismus
Tetraphenylphosphonium acetate exerts its effects primarily through its interaction with cellular membranes. The compound’s lipophilic nature allows it to penetrate the hydrophobic barriers of plasma and mitochondrial membranes. Once inside the mitochondria, it accumulates in response to the negative inner transmembrane potential. This accumulation can lead to various effects, including the disruption of mitochondrial function and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Comparison: Tetraphenylphosphonium acetate is unique among its analogs due to the presence of the acetate anion, which imparts distinct reactivity and solubility properties. Unlike the halide analogs, this compound can participate in esterification and other acetate-specific reactions, making it more versatile in certain synthetic applications .
Eigenschaften
CAS-Nummer |
64564-22-3 |
|---|---|
Molekularformel |
C26H23O2P |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
tetraphenylphosphanium;acetate |
InChI |
InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HLNHDVOODYDVRZ-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)






![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)

![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)




